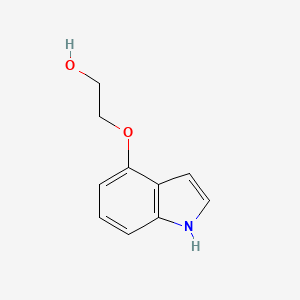

2-((1H-Indol-4-yl)oxy)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-4-yloxy)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-6-7-13-10-3-1-2-9-8(10)4-5-11-9/h1-5,11-12H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXAQNBBCGGVMJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657854 | |

| Record name | 2-[(1H-Indol-4-yl)oxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208935-09-4 | |

| Record name | 2-[(1H-Indol-4-yl)oxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 2 1h Indol 4 Yl Oxy Ethanol and Its Precursors

Retrosynthetic Disconnection Analysis of 2-((1H-Indol-4-yl)oxy)ethanol

Retrosynthetic analysis of this compound reveals two primary disconnection pathways. The most direct and common approach involves the disconnection of the aryl ether bond (C-O), which identifies 4-hydroxyindole (B18505) and a two-carbon electrophile, such as 2-bromoethanol or ethylene oxide, as key synthons. This strategy places the crucial etherification step late in the synthesis.

A second, less direct pathway involves disconnecting the bonds forming the indole (B1671886) ring. This approach would start with a pre-functionalized benzene (B151609) derivative, such as a 2-alkenyl- or 2-nitroaniline, already bearing the 2-hydroxyethoxy side chain. Subsequent cyclization would then form the indole ring. While potentially offering advantages in certain contexts, this approach is more complex as it requires carrying the side chain through the potentially harsh conditions of indole synthesis. The first strategy, leveraging the readily accessible 4-hydroxyindole intermediate, is generally preferred.

Regioselective Etherification Methodologies for this compound Synthesis

The formation of the ether linkage at the C4 position of the indole ring is a pivotal step. Achieving high regioselectivity is crucial, as the indole nitrogen (N1) can also undergo alkylation. The acidity of the phenolic hydroxyl at C4 (pKa ≈ 10) is significantly greater than that of the N-H proton (pKa ≈ 17), allowing for selective O-alkylation under basic conditions.

The most prevalent conventional method for synthesizing aryl ethers is the Williamson ether synthesis. masterorganicchemistry.com This SN2 reaction involves the deprotonation of 4-hydroxyindole with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an electrophilic two-carbon synthon.

Common reagents and conditions include:

Base: Sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH) are typically used to selectively deprotonate the phenolic hydroxyl.

Electrophile: 2-bromoethanol or 2-chloroethanol (B45725) are common choices. Alternatively, ring-opening of ethylene oxide or epichlorohydrin can be employed. actascientific.com The reaction with epichlorohydrin, for instance, proceeds readily in an aqueous medium with NaOH as the base. actascientific.com

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often used to facilitate the SN2 reaction. masterorganicchemistry.com

A notable application of this strategy is seen in the synthesis of Pindolol, a related pharmaceutical, where 4-hydroxyindole is reacted with epichlorohydrin in a facile manner at room temperature in an aqueous medium with a base. actascientific.com

| Precursor | Reagents | Conditions | Product |

|---|---|---|---|

| 4-Hydroxyindole | Epichlorohydrin, NaOH | Aqueous medium, Room Temperature | 4-(Oxiran-2-ylmethoxy)-1H-indole |

| 4-Hydroxyindole | 2-Bromoethanol, K₂CO₃ | Acetonitrile, Reflux | This compound |

| 4-Hydroxyindole | 3-chloro-1,2-propanediol, K₂CO₃ | Acetonitrile, 80°C (Microwave) | 1-((1H-Indol-4-yl)oxy)-3-chloropropan-2-ol |

While the Williamson synthesis is robust, modern catalytic methods offer milder conditions and broader substrate scope. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming aryl ethers from aryl halides and alcohols. wikipedia.orgslideshare.netorganic-chemistry.orgwikipedia.org Modern variations of this reaction use soluble copper catalysts with various ligands, often allowing for lower reaction temperatures than the traditionally harsh conditions. wikipedia.orgmdpi.com

For the synthesis of this compound, a catalytic approach could involve the coupling of a 4-haloindole derivative with ethylene glycol or the coupling of 4-hydroxyindole with a 2-haloethanol. Copper-based catalyst systems, often employing ligands such as phenanthrolines or diketones, have been developed for the O-arylation of various hydroxyl compounds. nih.govfigshare.com For example, a catalyst system using CuI with picolinic acid as a ligand has shown high chemoselectivity for the O-arylation of phenols in the presence of aliphatic alcohols. researchgate.net By modifying the base and reaction conditions, it is also possible to achieve selective arylation of the aliphatic alcohol. researchgate.net Such catalytic systems could be adapted for the efficient and regioselective synthesis of the target molecule.

Indole Ring System Construction and Functionalization Pertaining to this compound

Several classical and modern methods are available for constructing the indole ring with substitution at the C4 position.

Leimgruber-Batcho Indole Synthesis: This is a highly versatile and popular method that starts from an o-nitrotoluene derivative. wikipedia.orgclockss.orgresearchgate.netyoutube.comsemanticscholar.org For 4-hydroxyindole, the starting material would be 3-methoxy-2-nitrotoluene. The methyl group is first condensed with a formamide acetal to form an enamine. Subsequent reductive cyclization of the nitro group, typically using catalysts like Raney nickel or palladium on carbon, yields the indole ring. wikipedia.org A final demethylation step would provide the desired 4-hydroxyindole. This method is advantageous due to its high yields, mild conditions, and the commercial availability of many starting materials. wikipedia.org

Bischler-Möhlau Indole Synthesis: This reaction involves the condensation of an α-halo-ketone with an excess of an aniline derivative. wikipedia.orgresearchgate.netchemeurope.com A modified Bischler-Möhlau reaction using 3-aminophenol and benzoin under hydrochloric acid catalysis has been shown to produce a mixture of 4-hydroxy and 6-hydroxyindoles. distantreader.orgresearchgate.net While this method provides direct access to the hydroxyindole core, it can suffer from issues with regioselectivity and harsh conditions, although recent modifications using lower temperatures have improved yields. wikipedia.orgdistantreader.orgresearchgate.net

Fischer Indole Synthesis: One of the oldest and most reliable methods, the Fischer synthesis involves the acid-catalyzed cyclization of a phenylhydrazone. wikipedia.orgalfa-chemistry.comjk-sci.combyjus.comorganic-chemistry.org To obtain 4-hydroxyindole, one would start with (3-methoxyphenyl)hydrazine, condense it with an appropriate ketone or aldehyde (like pyruvate), and then perform the cyclization, followed by demethylation. The reaction is often carried out as a one-pot procedure without isolating the intermediate hydrazone. byjus.com

Synthesis from Cyclohexanediones: Modern approaches have utilized readily available cyclic precursors. For instance, 4-hydroxyindole can be prepared via an electrochemical oxidative coupling of 1,3-cyclohexanedione with ethyl vinyl ether, followed by ammonolysis and dehydrogenation. oup.com Another route involves the reaction of 1,3-cyclohexanedione with 2-aminoethanol to form an enamine, which then undergoes catalytic cyclization and aromatization to give 4-hydroxyindole. google.com Aromatization of a tetrahydroindol-4-one intermediate, often using microwave assistance with reagents like copper(II) bromide, is another effective strategy. actascientific.com

| Method | Key Precursors | Key Steps | Advantages |

|---|---|---|---|

| Leimgruber-Batcho | o-Nitrotoluene derivative | Enamine formation, Reductive cyclization | High yields, mild conditions, versatile |

| Bischler-Möhlau | m-Aminophenol, α-Halo-ketone | Condensation, Cyclization | Direct access to hydroxyindoles |

| Fischer | Arylhydrazine, Ketone/Aldehyde | Hydrazone formation, Acid-catalyzed oup.comoup.com-sigmatropic rearrangement | Widely applicable, reliable |

| From Diones | 1,3-Cyclohexanedione | Enamine formation, Cyclization, Aromatization | Uses inexpensive starting materials |

Late-stage functionalization (LSF) involves introducing new functional groups into a complex molecule at a late step in the synthesis, which is highly valuable for creating analogues for structure-activity relationship studies. C-H activation is a powerful tool for LSF. researchgate.net

For precursors like 4-alkoxyindoles, several positions on the indole ring are potential sites for functionalization. While the C3 position is the most nucleophilic, transition-metal-catalyzed reactions can direct functionalization to other positions, including the benzene portion of the ring (C5, C6, C7). researchgate.net

Rhodium and Palladium Catalysis: Dirhodium(II) catalysts can mediate intermolecular C-H insertion, allowing for the formation of new C-C bonds even in complex alkaloids containing nucleophilic amines. nih.govsemanticscholar.org Palladium-catalyzed C-H activation has been used to introduce a wide array of functional groups onto drug molecules with high regioselectivity. researchgate.net For a 4-alkoxyindole precursor, these methods could potentially be used to install alkyl, aryl, or other groups at the C5 or C7 positions.

Oxidative Functionalization: Iron-based catalysts have been developed for the site-selective, non-directed hydroxylation of aliphatic C-H bonds. nih.gov This type of late-stage oxidation could be applied to modify alkyl substituents on the indole core, if present. Similarly, methods for C-H oxygenation and iodination of aromatic rings could functionalize the benzenoid ring of the indole precursor. morressier.com

While direct examples of LSF on this compound are not prominent in the literature, the extensive toolkit of modern C-H functionalization provides a clear pathway for the future synthesis of diverse analogues from advanced intermediates.

Sustainable and Green Chemical Syntheses of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmacologically important molecules to reduce environmental impact and improve safety and efficiency. The synthesis of this compound can be approached through greener methods, primarily focusing on the synthesis of its key intermediate, 4-hydroxyindole, and the subsequent etherification step.

Microwave-Assisted Synthesis of 4-Hydroxyindole:

A significant advancement in the green synthesis of 4-hydroxyindole involves the use of microwave irradiation. actascientific.com Microwave-assisted organic synthesis (MAOS) offers several advantages over conventional heating methods, including rapid reaction rates, higher yields, and reduced energy consumption. nih.gov For instance, the dehydrogenative aromatization of an oxoindole to 4-hydroxyindole can be achieved in minutes with good yields using microwave irradiation. actascientific.com This method avoids prolonged reaction times and the use of high-boiling-point solvents, contributing to a more sustainable process.

Catalytic and Safer Synthetic Routes to 4-Hydroxyindole:

Another green approach to synthesizing 4-hydroxyindole avoids high-temperature reactions in pressure vessels by utilizing a supported or framework metal catalyst. google.com This method employs 1,3-cyclohexanedione and 2-aminoethanol as starting materials, which are safer and more cost-effective than alternatives like 2-chloroacetaldehyde. The reaction proceeds through an enamine intermediate, which is then converted to 4-hydroxyindole in the presence of the catalyst, with water and hydrogen gas as the only by-products. google.com This catalytic route enhances the safety and efficiency of the synthesis. google.com

| Starting Materials | Catalyst | Key Features | Reference |

| 1,3-Cyclohexanedione, 2-Aminoethanol | Supported or framework metal catalyst (e.g., Pd, Pt, Rh, Ir, or Ru on active carbon or alumina) | Avoids high-temperature pressure reactions, uses safer reagents, produces water and H₂ as by-products. | google.com |

| 4-Oxoindole | Copper (II) bromide, Lithium bromide, Lithium carbonate | Microwave-assisted, rapid reaction time (minutes), good yields, energy efficient. | actascientific.com |

Flow Chemistry in Indole Synthesis:

Continuous flow chemistry represents a paradigm shift in chemical synthesis, offering enhanced safety, efficiency, and scalability. nih.govresearchgate.net The Fischer indole synthesis, a classic method for preparing indoles, has been successfully adapted to flow conditions. nih.gov By using a heated flow system, reaction times can be significantly reduced, and productivity can be increased compared to traditional batch processes. nih.gov While not yet specifically reported for this compound, the application of flow technology to the synthesis of the indole core is a promising green strategy.

Sustainable Etherification:

The subsequent O-alkylation of 4-hydroxyindole with a suitable two-carbon synthon to yield this compound can also be performed under greener conditions. Traditional etherification reactions often involve harsh bases and toxic solvents. Sustainable alternatives include the use of solid-supported catalysts and greener solvents like water or ethanol (B145695).

Total Synthesis Approaches to this compound and its Stereoisomers

The total synthesis of this compound is not extensively documented in the literature. However, the synthetic routes developed for the structurally similar and pharmacologically important compound, pindolol (1-(1H-Indol-4-yloxy)-3-(isopropylamino)-2-propanol), provide a robust framework for approaching the synthesis of the target molecule and its stereoisomers. mdpi.comnih.gov

Synthesis from 4-Hydroxyindole:

The most common and direct approach for the synthesis of indol-4-oxypropanolamine derivatives starts from 4-hydroxyindole. The synthesis of pindolol, for example, is a two-step process from this key intermediate. actascientific.comactascientific.com This involves the reaction of 4-hydroxyindole with epichlorohydrin to form an epoxide intermediate, followed by the ring-opening of the epoxide with an appropriate amine. A similar strategy can be envisioned for this compound, where the epoxide is opened by a hydroxide source or a protected ethanolamine equivalent.

Chemoenzymatic Synthesis of Stereoisomers:

The synthesis of enantiomerically pure stereoisomers is crucial for many pharmaceutical applications. Biocatalysis offers a powerful and green tool for achieving high enantioselectivity. semanticscholar.orgnih.gov Chemoenzymatic routes have been developed for the synthesis of enantiomerically enriched β-adrenolytic agents, including pindolol. nih.gov

One such strategy involves the lipase-catalyzed kinetic resolution of a racemic intermediate. For instance, the hydrolysis of 2-acetoxy-1-(1H-indol-4-yloxy)-3-chloropropane using lipase from Pseudomonas fluorescens can yield (2S)-1-(1H-indol-4-yloxy)-3-chloro-2-propanol with high enantiomeric excess (ee). mdpi.compreprints.org This chiral chlorohydrin can then be used to synthesize the desired (S)-enantiomer of the final product. mdpi.com

| Method | Key Intermediate | Enzyme/Catalyst | Outcome | Reference |

| Lipase-catalyzed kinetic resolution | 2-acetoxy-1-(1H-indol-4-yloxy)-3-chloropropane | Lipase from Pseudomonas fluorescens | (2S)-1-(1H-indol-4-yloxy)-3-chloro-2-propanol (96% ee) | mdpi.compreprints.org |

| Lipase-catalyzed kinetic resolution | Racemic 1-(1H-indol-4-yloxy)-3-chloropropan-2-ol | Amano PS-IM lipase | (R)-1-(1H-indol-4-yloxy)-3-chloropropan-2-ol (>99% ee) | nih.gov |

The synthesis of various analogs of 1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol and their enantiomers has also been described, further illustrating the synthetic pathways available for this class of compounds. nih.govresearchgate.net These syntheses typically involve the construction of the indole core, followed by the introduction of the oxypropanolamine side chain.

Detailed Spectroscopic and Structural Characterization of 2 1h Indol 4 Yl Oxy Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of 2-((1H-Indol-4-yl)oxy)ethanol

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of each atom.

Proton (¹H) NMR Spectroscopic Analysis of this compound

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. Based on the analysis of its precursor, ethyl (1H-indol-4-yloxy)acetate, and general principles of NMR spectroscopy, the anticipated chemical shifts (δ) are presented in Table 1.

The protons of the ethoxy group in the precursor, specifically the quartet of the methylene (B1212753) group (O-CH₂) and the triplet of the methyl group (CH₃), would be replaced by signals corresponding to the hydroxyethyl (B10761427) group in the final compound. The methylene protons adjacent to the oxygen (O-CH₂-CH₂-OH) would likely appear as a triplet, and the methylene protons adjacent to the hydroxyl group (O-CH₂-CH₂-OH) would also be a triplet. The hydroxyl proton itself would typically present as a broad singlet. The indole (B1671886) ring protons (H-2, H-3, H-5, H-6, and H-7) and the N-H proton would show characteristic shifts and coupling patterns consistent with the substituted indole structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Data inferred from the precursor ethyl (1H-indol-4-yloxy)acetate and general spectroscopic principles)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | ~8.1 | br s |

| H-7 | ~7.1 | d |

| H-6 | ~7.0 | t |

| H-5 | ~6.5 | d |

| H-2 | ~7.2 | t |

| H-3 | ~6.6 | t |

| O-CH₂-CH₂-OH | ~4.2 | t |

| O-CH₂-CH₂-OH | ~3.9 | t |

| OH | Variable | br s |

Carbon-13 (¹³C) NMR Spectroscopic Analysis of this compound

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The predicted chemical shifts for the carbon atoms in this compound, based on its precursor, are detailed in Table 2. The ester carbonyl carbon and the two carbons of the ethyl group in the precursor would be replaced by signals for the two carbons of the hydroxyethyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Data inferred from the precursor ethyl (1H-indol-4-yloxy)acetate and general spectroscopic principles)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-7a | ~137 |

| C-3a | ~127 |

| C-4 | ~150 |

| C-7 | ~115 |

| C-6 | ~122 |

| C-5 | ~105 |

| C-2 | ~123 |

| C-3 | ~101 |

| O-CH₂-CH₂-OH | ~70 |

| O-CH₂-CH₂-OH | ~61 |

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) Applied to this compound

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would be instrumental in confirming the connectivity of the protons within the indole ring and the hydroxyethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connection between the hydroxyethyl group and the indole ring at the C-4 position via the ether linkage.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination of this compound

HRMS is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition and molecular formula.

Electrospray Ionization (ESI-MS) Fragmentation Patterns of this compound

Electrospray ionization is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. The high-resolution measurement of this ion would provide the exact mass of the molecule. In tandem mass spectrometry (MS/MS) experiments, the [M+H]⁺ ion can be fragmented to provide structural information. For indole-containing compounds, characteristic fragmentation patterns often involve cleavages of the side chain and fragmentation of the indole ring itself. A common fragmentation pathway for this compound would likely involve the loss of the hydroxyethyl group or parts thereof.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation of this compound

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds. For this compound, GC-MS would serve to confirm the purity of a sample by separating it from any impurities. The mass spectrum obtained from the GC peak corresponding to the compound would provide a fragmentation pattern that serves as a molecular fingerprint, further confirming its identity. The fragmentation in electron ionization (EI), typically used in GC-MS, is more extensive than in ESI and would likely show characteristic fragments corresponding to the indole moiety and the ether side chain.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups within this compound

The IR spectrum of this compound is expected to exhibit several key absorption bands. The N-H stretching vibration of the indole ring is anticipated to appear as a sharp to moderately broad band in the region of 3400-3500 cm⁻¹. The presence of a primary alcohol (-CH₂OH) group will give rise to a distinct, broad O-H stretching band, typically in the range of 3200-3600 cm⁻¹, which may overlap with the N-H stretch.

The aromatic C-H stretching vibrations of the indole ring are expected to be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethanol (B145695) side chain will appear just below 3000 cm⁻¹. The C-O stretching vibrations are crucial for confirming the ether and alcohol functionalities. The aryl ether (Ar-O-C) stretch is anticipated in the 1200-1270 cm⁻¹ region, and the primary alcohol (C-O) stretch is expected between 1000-1075 cm⁻¹. Skeletal C=C vibrations of the aromatic indole ring will likely produce signals in the 1450-1600 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Indole N-H | 3400-3500 | Stretch |

| Alcohol O-H | 3200-3600 | Stretch (broad) |

| Aromatic C-H | 3000-3100 | Stretch |

| Aliphatic C-H | 2850-2960 | Stretch |

| Aromatic C=C | 1450-1600 | Skeletal Vibration |

| Aryl Ether C-O | 1200-1270 | Stretch |

| Primary Alcohol C-O | 1000-1075 | Stretch |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions of this compound

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. nih.gov Although a specific crystal structure for this compound has not been reported, insights into its likely solid-state conformation can be gleaned from the crystal structures of related indole derivatives. chemicalbook.commdpi.comresearchgate.net

Table 2: Expected Crystallographic Parameters and Intermolecular Interactions for this compound

| Parameter | Expected Features |

| Molecular Conformation | Planar indole ring; flexible ethoxy side chain |

| Hydrogen Bonding | Strong intermolecular N-H···O and O-H···O interactions |

| π-π Stacking | Potential for interactions between indole rings |

| Crystal System | Dependent on packing; common systems for similar molecules include monoclinic and triclinic mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorimetry for Electronic Transitions in this compound

UV-Vis spectroscopy and fluorimetry are techniques used to study the electronic transitions within a molecule. The UV-Vis spectrum of indole and its derivatives is characterized by two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions. nih.gov For this compound, the absorption spectrum is expected to be similar to that of other 4-substituted indoles.

The ¹Lₐ band is typically more intense and appears at shorter wavelengths, while the ¹Lₑ band is of lower intensity and is observed at longer wavelengths. The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring, as well as the solvent polarity. nih.gov The presence of the ethoxy group at the 4-position is likely to cause a red shift (bathochromic shift) of these absorption bands compared to unsubstituted indole.

Indole derivatives are often fluorescent, and this compound is expected to exhibit fluorescence. The emission spectrum is generally a mirror image of the long-wavelength absorption band. The Stokes shift, which is the difference between the absorption and emission maxima, provides information about the difference in geometry between the ground and excited states. The fluorescence quantum yield and lifetime are also important parameters that can be determined and are influenced by the molecular structure and environment.

Table 3: Predicted UV-Vis Absorption and Fluorescence Characteristics for this compound in a Nonpolar Solvent

| Spectroscopic Parameter | Predicted Wavelength Range (nm) | Transition |

| Absorption Maximum (λabs) - ¹Lₐ | ~260-275 | π → π |

| Absorption Maximum (λabs) - ¹Lₑ | ~280-295 | π → π |

| Fluorescence Emission Maximum (λem) | ~310-340 | - |

Computational and Theoretical Investigations of 2 1h Indol 4 Yl Oxy Ethanol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals of 2-((1H-Indol-4-yl)oxy)ethanol

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. deeporigin.com It is computationally more efficient than other high-level methods because it approximates the electron density of a system rather than its complex wave function. longdom.org DFT is widely used to predict molecular properties, elucidate reaction mechanisms, and calculate interaction energies. deeporigin.comlongdom.org

A DFT study of this compound would begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process minimizes the total energy of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. From this optimized geometry, a wealth of electronic properties can be calculated. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. deeporigin.com DFT calculations can also determine properties like dipole moment, polarizability, and redox potentials, which are important for understanding intermolecular interactions. deeporigin.comresearchgate.net

Below is a hypothetical data table illustrating the kind of results a DFT study on this compound might produce, using a common functional like B3LYP.

Table 1: Hypothetical DFT (B3LYP/6-31G) Calculated Properties for this compound*

| Property | Calculated Value | Unit | Significance |

|---|---|---|---|

| Total Energy | -685.1234 | Hartrees | Indicates the molecule's stability at 0 Kelvin. |

| HOMO Energy | -5.876 | eV | Relates to the ability to donate an electron. |

| LUMO Energy | -0.123 | eV | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | 5.753 | eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.45 | Debye | Measures the polarity of the molecule. |

| Ionization Potential | 7.85 | eV | Energy required to remove an electron. researchgate.net |

Note: The data in this table is illustrative and not based on actual experimental or computational results.

Beyond DFT, other quantum chemical methods offer a trade-off between accuracy and computational cost.

Ab Initio Methods: These "from the beginning" methods are based solely on the principles of quantum mechanics without using experimental data for parametrization. dtic.mil Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC) offer high accuracy, especially for small systems. longdom.orgresearchgate.net While computationally expensive, they serve as a benchmark for other methods. researchgate.net An ab initio calculation on this compound could provide highly accurate geometric and electronic data, serving to validate results from more cost-effective DFT studies.

Semi-Empirical Methods: These methods simplify quantum mechanical calculations by using parameters derived from experimental data. dtic.millibretexts.org This approach makes them significantly faster than ab initio or DFT methods, allowing for the study of much larger molecular systems. researchgate.netacs.org While less accurate, they are useful for initial explorations of molecular properties or for systems where higher-level calculations are not feasible. libretexts.org A semi-empirical approach could be used for a preliminary conformational analysis of this compound to identify low-energy structures before applying more rigorous methods.

Molecular Dynamics (MD) Simulations of this compound in Simulated Environments

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information about the dynamic behavior of a system, such as conformational changes and interactions with its environment (e.g., a solvent). nih.govnih.gov

For this compound, an MD simulation would typically place the molecule in a simulated box of solvent, such as water, to study its behavior in an aqueous environment. The simulation would track the trajectory of every atom over a set period, revealing how the molecule moves, rotates, and changes its shape. youtube.com This is crucial for understanding its conformational flexibility, particularly the rotation around single bonds in the ethanol (B145695) side chain and its interaction with surrounding water molecules through hydrogen bonding. acs.org Such simulations can help identify the most stable and frequently occurring conformations in solution, which may differ from the minimized energy structure in a vacuum. nih.gov

Prediction of Spectroscopic Parameters for this compound via Computational Methods

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data. nih.govacs.org

For this compound, methods like DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies. nih.govacs.org The process involves first obtaining an accurate molecular geometry and then applying specialized computational protocols. rsc.org For NMR, the Gauge-Including Atomic Orbital (GIAO) method is commonly used. uncw.edu The calculated chemical shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can predict the NMR spectrum. acs.org Similarly, calculation of vibrational frequencies can generate a theoretical IR spectrum, helping to assign specific peaks to the vibrations of functional groups within the molecule. acs.org

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 123.5 |

| C3 | 103.1 |

| C3a | 128.9 |

| C4 | 150.2 |

| C5 | 105.6 |

| C6 | 121.8 |

| C7 | 110.4 |

| C7a | 135.7 |

| C (oxy) | 69.8 |

Note: The data in this table is illustrative, based on typical chemical shifts for similar structures, and not from actual calculations.

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Studies on this compound and Analogs

Cheminformatics applies computational techniques to manage and analyze chemical and biological data, playing a key role in drug discovery. neovarsity.orgnih.gov Quantitative Structure-Property Relationship (QSPR) is a cheminformatics approach that aims to correlate the chemical structure of a molecule with its physical, chemical, or biological properties using mathematical models. mdpi.comjapsonline.com

A QSPR study involving this compound would typically start by building a dataset of structurally similar indole (B1671886) derivatives with known experimental values for a specific property (e.g., solubility, boiling point, or receptor binding affinity). For each molecule in the dataset, a set of numerical values known as molecular descriptors are calculated. These descriptors encode various aspects of the molecular structure, such as size, shape, and electronic properties. nih.gov Statistical or machine learning methods are then used to build a mathematical model that links these descriptors to the observed property. elsevier.com This model could then be used to predict the properties of this compound and other new, unsynthesized analogs, guiding the design of molecules with desired characteristics. f1000research.com

In Silico Mechanistic Studies of Reactions Involving this compound

In silico (computational) methods can provide profound insights into the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and reaction pathways.

For a reaction involving this compound, such as its synthesis or a metabolic transformation, quantum chemical methods like DFT can be employed. nih.gov These calculations can determine the activation energies required to overcome reaction barriers and the energies of any intermediate species. deeporigin.com This allows for a detailed, step-by-step understanding of how reactants are converted into products. For example, a study could investigate the ether synthesis step that forms the bond between the indole ring and the ethanol moiety, identifying the transition state structure and the energy profile of the reaction. This information is valuable for optimizing reaction conditions or predicting potential byproducts. drugtargetreview.com Computational models have been developed to predict the potential for enzymatic reactions, which could be applied to understand the metabolic fate of the compound in a biological system. researchgate.net

Chemical Reactivity and Derivatization Pathways of 2 1h Indol 4 Yl Oxy Ethanol

Electrophilic Aromatic Substitution Reactions of the Indole (B1671886) Moiety in 2-((1H-Indol-4-yl)oxy)ethanol

The indole ring is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic aromatic substitution. nih.govresearchgate.net The pyrrole (B145914) moiety of the indole is significantly more reactive than the benzene (B151609) portion. Generally, electrophilic attack on the indole ring occurs preferentially at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate without disrupting the aromaticity of the benzene ring. stackexchange.comechemi.comguidechem.com

In the case of this compound, the presence of the alkoxy group at the C4 position influences the regioselectivity of these reactions. As an electron-donating group, the (2-hydroxyethoxy) substituent further activates the benzene ring towards electrophilic attack. However, the inherent high nucleophilicity of the C3 position in the pyrrole ring typically directs the initial substitution to this site. If the C3 position is already substituted, electrophilic attack may then occur at other positions, with the directing effect of the C4-oxy group favoring substitution at the C5 and C7 positions.

Common electrophilic substitution reactions applicable to the indole moiety of this compound include:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the indole ring, typically at the C3 position, using a Vilsmeier reagent (e.g., POCl₃/DMF). ijpcbs.comwikipedia.orgorganic-chemistry.org This provides a valuable synthetic handle for further derivatization.

Mannich Reaction: This three-component reaction involves an active hydrogen compound (the indole), formaldehyde, and a secondary amine to introduce an aminomethyl group at the C3 position. researchgate.netuobaghdad.edu.iqchemtube3d.comwikipedia.org

Nitration: The introduction of a nitro group (-NO₂) can be achieved using various nitrating agents. Due to the sensitivity of the indole ring to acidic conditions, milder reagents are often preferred to prevent polymerization. umn.eduquimicaorganica.orgorganic-chemistry.org

Halogenation: Halogens such as bromine and chlorine can be introduced onto the indole ring, typically at the C3 position, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). quimicaorganica.org

| Reaction | Reagent(s) | Expected Major Product |

| Vilsmeier-Haack | POCl₃, DMF | 2-((3-Formyl-1H-indol-4-yl)oxy)ethanol |

| Mannich | CH₂O, (CH₃)₂NH | 2-((3-((Dimethylamino)methyl)-1H-indol-4-yl)oxy)ethanol |

| Nitration | HNO₃, Ac₂O | 2-((3-Nitro-1H-indol-4-yl)oxy)ethanol |

| Bromination | N-Bromosuccinimide (NBS) | 2-((3-Bromo-1H-indol-4-yl)oxy)ethanol |

Nucleophilic Substitutions and Modifications at the Ethanol (B145695) Side Chain of this compound

The primary alcohol of the ethanol side chain serves as a versatile site for nucleophilic substitutions and other modifications. The hydroxyl group can be readily converted into a better leaving group, such as a tosylate or mesylate, to facilitate subsequent reactions with a wide range of nucleophiles.

Key modifications at the ethanol side chain include:

Activation of the Hydroxyl Group: Conversion of the alcohol to a sulfonate ester (e.g., tosylate or mesylate) or a halide enhances its reactivity towards nucleophilic attack.

Nucleophilic Substitution: Once activated, the side chain can react with various nucleophiles to introduce new functional groups. For example, reaction with sodium azide yields an azido derivative, which can be further reduced to an amine.

Etherification: The hydroxyl group can be deprotonated with a base and reacted with an alkyl halide to form an ether (Williamson ether synthesis).

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions yields the corresponding esters.

| Reaction Type | Reagent(s) | Functional Group Introduced | Product Example |

| Tosylation | TsCl, Pyridine | Tosylate (-OTs) | 2-((1H-Indol-4-yl)oxy)ethyl tosylate |

| Azide Substitution | NaN₃ (after tosylation) | Azide (-N₃) | 2-((4-(2-Azidoethoxy)-1H-indol) |

| Etherification | NaH, CH₃I | Methoxy (-OCH₃) | 4-(2-Methoxyethoxy)-1H-indole |

| Esterification | Acetic Anhydride | Acetate (B1210297) (-OAc) | 2-((1H-Indol-4-yl)oxy)ethyl acetate |

Reactions at the Indole Nitrogen (N-H) of this compound

The N-H proton of the indole ring is weakly acidic and can be removed by a strong base to generate an indolyl anion. This anion is a potent nucleophile and can react with various electrophiles, allowing for functionalization at the N1 position.

Common reactions at the indole nitrogen include:

N-Alkylation: Deprotonation with a base like sodium hydride (NaH) followed by treatment with an alkyl halide introduces an alkyl group onto the nitrogen.

N-Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base results in the formation of N-acylindoles.

N-Sulfonylation: Treatment with sulfonyl chlorides, like tosyl chloride, in the presence of a base provides N-sulfonyl derivatives. This is often used as a protecting group strategy for the indole nitrogen.

| Reaction | Reagent(s) | Resulting N-Substituent | Product Example |

| N-Alkylation | 1. NaH 2. CH₃I | Methyl (-CH₃) | 2-((1-Methyl-1H-indol-4-yl)oxy)ethanol |

| N-Acylation | Acetyl chloride, Pyridine | Acetyl (-COCH₃) | 2-((1-Acetyl-1H-indol-4-yl)oxy)ethanol |

| N-Sulfonylation | TsCl, Base | Tosyl (-SO₂C₇H₇) | 2-((1-Tosyl-1H-indol-4-yl)oxy)ethanol |

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize this compound in these reactions, it is typically necessary to first introduce a halide or triflate group onto the indole ring, most commonly at the C3, C5, or C7 positions.

Once halogenated, the scaffold can participate in a variety of cross-coupling reactions:

Suzuki Coupling: This palladium-catalyzed reaction couples the halo-indole with a boronic acid or ester to form a new C-C bond, allowing for the introduction of aryl or vinyl groups.

Heck Coupling: This reaction involves the palladium-catalyzed coupling of the halo-indole with an alkene to form a substituted alkene.

Sonogashira Coupling: A palladium and copper co-catalyzed reaction that couples the halo-indole with a terminal alkyne, introducing an alkynyl substituent.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the halo-indole and an amine.

| Coupling Reaction | Catalyst | Reactant | Bond Formed | Product Type |

| Suzuki | Pd(PPh₃)₄ | R-B(OH)₂ | C-C | Aryl/Vinyl-substituted indole |

| Heck | Pd(OAc)₂ | Alkene | C-C | Alkenyl-substituted indole |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal Alkyne | C-C (sp) | Alkynyl-substituted indole |

| Buchwald-Hartwig | Pd catalyst, Ligand | R₂NH | C-N | Amino-substituted indole |

Synthesis of Conjugates and Probes Utilizing the this compound Scaffold

The various functionalization pathways described above allow for the use of this compound as a scaffold for the synthesis of more complex molecules, such as molecular probes and bioconjugates. The reactive handles introduced at the indole ring, the nitrogen atom, or the ethanol side chain can be used to attach this core structure to other molecules of interest.

For example, the terminal hydroxyl group can be used to link the scaffold to a fluorescent dye, creating a fluorescent probe. Alternatively, an amino group, introduced via nucleophilic substitution on the side chain or through a Buchwald-Hartwig reaction on the ring, can be used to form an amide bond with a biomolecule. The versatility of the indole scaffold allows for the development of a wide range of tailored molecules for various applications in chemical biology and materials science.

| Functional Handle | Linking Chemistry | Attached Moiety | Application |

| Hydroxyl Group | Esterification | Carboxylic acid-containing fluorophore | Fluorescent Probe |

| Amino Group | Amide Coupling | Biotin | Affinity-based Probe |

| Formyl Group | Reductive Amination | Peptide | Bioconjugate |

| Alkyne Group | Click Chemistry (CuAAC) | Azide-modified polymer | Functional Material |

Mechanistic Studies in the Chemistry of 2 1h Indol 4 Yl Oxy Ethanol

Elucidation of Reaction Mechanisms for the Synthesis of 2-((1H-Indol-4-yl)oxy)ethanol

The synthesis of this compound is most plausibly achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages. wikipedia.orgchemistrytalk.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org The proposed reactants are 4-hydroxyindole (B18505) and a 2-haloethanol, such as 2-chloroethanol (B45725).

The mechanism involves two primary steps:

Deprotonation: The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-hydroxyindole using a suitable base (e.g., sodium hydride, NaH; potassium carbonate, K₂CO₃). This step generates a potent nucleophile, the 4-indoloxide anion. edubirdie.comjk-sci.com The choice of base is critical to ensure sufficient deprotonation of the hydroxyl group, which is more acidic than the indole (B1671886) N-H proton.

Nucleophilic Attack: The resulting 4-indoloxide anion then acts as a nucleophile, attacking the electrophilic carbon atom of 2-chloroethanol that bears the halogen leaving group. The attack occurs from the backside relative to the leaving group, leading to an inversion of stereochemistry if the carbon were chiral. chemistrytalk.org This concerted step forms the C-O ether bond and displaces the chloride ion, yielding the final product, this compound.

A significant mechanistic consideration in the alkylation of hydroxyindoles is the competition between O-alkylation (at the hydroxyl group) and N-alkylation (at the indole nitrogen). The indole N-H is also acidic and can be deprotonated, creating an ambident nucleophile. nih.gov The regioselectivity of the reaction is influenced by factors such as the base, solvent, and counter-ion, according to Pearson's HSAB (Hard and Soft Acids and Bases) theory. O-alkylation is generally favored under conditions that promote the formation of the "harder" phenoxide nucleophile, such as using potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net

Kinetics and Thermodynamics of Transformations Involving this compound

While specific experimental kinetic and thermodynamic data for transformations involving this compound are not extensively documented in the literature, its behavior can be inferred from the general principles of the reactions it undergoes.

Kinetics: The primary synthetic route, the Williamson ether synthesis, follows SN2 kinetics. The rate of the reaction is dependent on the concentration of both the 4-indoloxide nucleophile and the 2-haloethanol electrophile.

Rate = k[4-indoloxide][2-haloethanol]

The reaction rate is significantly influenced by several factors, which can be summarized as follows:

| Factor | Effect on Reaction Rate | Rationale |

| Leaving Group | I > Br > Cl >> F | Weaker carbon-halogen bonds and better charge stabilization of the leaving anion increase the rate of substitution. |

| Solvent | Polar Aprotic > Polar Protic | Polar aprotic solvents (e.g., DMF, DMSO) solvate the cation but not the nucleophile, increasing its reactivity. Protic solvents can hydrogen-bond with and stabilize the nucleophile, slowing the reaction. jk-sci.com |

| Temperature | Increased Temperature Increases Rate | Provides the necessary activation energy for the reaction to proceed, consistent with the Arrhenius equation. |

Investigation of Catalytic Cycles and Intermediates in Reactions of this compound

The synthesis of this compound via the Williamson ether synthesis can be facilitated by catalysis, particularly phase-transfer catalysis (PTC). This is especially useful if the reaction is performed in a biphasic system (e.g., aqueous NaOH and an organic solvent).

The key intermediate in the reaction is the 4-indoloxide anion . This species is generated in situ by the action of a base on 4-hydroxyindole. Its stability and nucleophilicity are central to the reaction's success.

Under phase-transfer catalysis, a catalyst like a quaternary ammonium (B1175870) salt (Q⁺X⁻, e.g., tetrabutylammonium (B224687) bromide) is used to shuttle the indoloxide anion from the aqueous phase (where it can be formed with NaOH) into the organic phase where the 2-haloethanol is dissolved.

A plausible catalytic cycle would proceed as follows:

Anion Exchange: The phase-transfer catalyst (Q⁺X⁻) exchanges its anion with the hydroxide (B78521) ion (OH⁻) from the aqueous phase.

Deprotonation: The hydroxide, now carried into the organic phase as Q⁺OH⁻, deprotonates the 4-hydroxyindole (ArOH) to form the indoloxide anion (ArO⁻).

Nucleophilic Substitution: The indoloxide anion, present in the organic phase as an ion pair (Q⁺ArO⁻), reacts with the 2-haloethanol (R-Cl) in an SN2 reaction to form the ether product (ArOR) and release the halide ion (Cl⁻).

Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the newly formed chloride ion and migrates back to the aqueous phase to restart the cycle.

This catalytic approach avoids the need for strong, anhydrous bases like NaH and can lead to milder reaction conditions and improved yields. jk-sci.com

Photophysical and Photochemical Mechanisms of this compound (e.g., fluorescence, light absorption)

The photophysical and photochemical behavior of this compound is governed by its indole chromophore. iisertirupati.ac.in The indole ring system possesses low-lying π-π* electronic transitions that are sensitive to substitution and the surrounding environment. acs.org The primary absorption bands in indole correspond to transitions to the ¹Lb (lower energy, structured) and ¹La (higher energy, broad) excited states. acs.org

The attachment of an oxyethanol group at the 4-position acts as an auxochrome, which is expected to cause a bathochromic (red) shift in the absorption and fluorescence spectra compared to unsubstituted indole due to the extension of the π-conjugated system through the oxygen lone pairs. shimadzu.com

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) |

| Indole | Cyclohexane | 287 | 297 |

| Indole | Ethanol (B145695) | 287 | 308 |

| 4-Hydroxyindole derivative (9a) rsc.org | Acetonitrile | ~300, ~340 | ~425 |

| 5-Bromoindole core.ac.uk | Cyclohexane | 295 | 305 |

| 5-Methoxy-2-indolecarboxylic acid core.ac.uk | Ethanol | 300 | 350 |

The data indicates that substituents on the benzene (B151609) ring of the indole moiety influence the electronic transitions. The large Stokes shift (difference between absorption and emission maxima) observed in polar solvents for many indoles is due to significant charge redistribution in the excited state and reorientation of solvent molecules. core.ac.uk For this compound, a similar large Stokes shift would be expected in polar, protic solvents like ethanol due to potential hydrogen bonding interactions with the solvent.

The photochemical mechanisms for indoles can be complex, involving pathways like photo-induced electron transfer or photocyclization. nih.govnih.gov However, specific photochemical reactions for this compound have not been elucidated.

Hydrogen Bonding and Intermolecular Interactions in this compound Systems

The structure of this compound contains multiple sites capable of participating in hydrogen bonding, which profoundly influences its physical properties and interactions in solution. youtube.com

Hydrogen Bond Donors: The indole N-H group and the terminal hydroxyl O-H group.

Hydrogen Bond Acceptors: The ether oxygen atom, the hydroxyl oxygen atom, and the electron-rich π-system of the indole ring. researchgate.net

These functional groups allow for a variety of intra- and intermolecular interactions.

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, extensive networks of hydrogen bonds are expected. Molecules can link together through various motifs, such as O-H···O chains involving the hydroxyl and ether groups, or N-H···O interactions between the indole N-H of one molecule and an oxygen acceptor of another. nih.govdntb.gov.ua These strong intermolecular forces would lead to a relatively high boiling point and influence the solubility in different solvents.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the terminal hydroxyl group's hydrogen and the ether oxygen atom, creating a stable five-membered ring. This type of interaction is common in similar structures like 2-methoxyethanol. Another possibility is an O-H···π interaction between the hydroxyl hydrogen and the indole's aromatic ring, which has been observed in related molecules like 2-indanol. nih.gov

The presence and strength of these hydrogen bonds can be investigated using spectroscopic methods, primarily FTIR and NMR spectroscopy.

| Spectroscopic Method | Expected Observation for H-Bonding |

| FTIR Spectroscopy | A shift of the O-H and N-H stretching vibration bands to lower wavenumbers (redshift) and significant band broadening upon H-bond formation. nih.govcnr.it For example, a free O-H stretch is typically ~3600 cm⁻¹, while a hydrogen-bonded O-H stretch can be found in the 3200-3500 cm⁻¹ range. nih.gov |

| ¹H NMR Spectroscopy | Protons involved in hydrogen bonding (N-H, O-H) will be deshielded and appear at a higher chemical shift (further downfield). The chemical shift is often dependent on concentration and temperature. nih.gov |

Advanced Analytical Methodologies for Purity and Quantification of 2 1h Indol 4 Yl Oxy Ethanol

Hyphenated Mass Spectrometry Techniques (LC-MS/MS, GC-MS/MS) for Trace Analysis of 2-((1H-Indol-4-yl)oxy)ethanol

For the detection and quantification of trace-level impurities or for characterization in complex matrices, hyphenated mass spectrometry techniques are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity. mdpi.com This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. For this compound, an electrospray ionization (ESI) source in positive ion mode would likely be used, as the indole (B1671886) nitrogen is readily protonated. In MS/MS analysis, a specific precursor ion (e.g., the [M+H]+ ion) is selected and fragmented to produce characteristic product ions. This transition is monitored using Multiple Reaction Monitoring (MRM), which virtually eliminates matrix interference and allows for quantification at very low levels (ng/mL or lower). researchgate.net This is particularly useful for identifying genotoxic impurities or metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. oup.com Direct analysis of this compound by GC-MS may be challenging due to its polarity and relatively low volatility. However, derivatization of the hydroxyl group (e.g., through silylation) can increase its volatility and thermal stability, making it amenable to GC-MS analysis. researchgate.netphcogj.com This approach is often used for identifying specific, volatile impurities that may not be well-resolved by LC.

Table 3: Illustrative LC-MS/MS Parameters for Trace Quantification

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]+ | m/z (specific to compound) |

| Product Ions | m/z (specific fragment 1), m/z (specific fragment 2) |

| MRM Transition (Quantifier) | Precursor → Product 1 |

| MRM Transition (Qualifier) | Precursor → Product 2 |

| Collision Energy | Optimized for specific transition |

| Source Temperature | 500 °C |

Capillary Electrophoresis (CE) for High-Resolution Analysis of this compound

Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the differential migration of analytes in an electric field. Its key advantages include extremely high separation efficiency (theoretical plates), short analysis times, and minimal sample and reagent consumption. For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be employed. In MEKC, a surfactant (e.g., sodium dodecyl sulfate) is added to the background electrolyte to form micelles. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation based on its partitioning coefficient. Optimization of CE methods involves adjusting the buffer pH, surfactant concentration, applied voltage, and capillary temperature.

Titrimetric and Spectrophotometric Assays for Quantitative Determination of this compound

While chromatographic methods are superior for purity determination, titrimetric and spectrophotometric assays can be used for simple, rapid quantification of the bulk compound.

Titrimetric assays are absolute methods that rely on a stoichiometric reaction. A potential approach for this compound could be a non-aqueous acid-base titration. The weakly basic indole nitrogen can be titrated with a strong acid, like perchloric acid, in a non-aqueous solvent such as glacial acetic acid. The endpoint is typically detected potentiometrically. While precise, this method is not specific and would quantify any basic impurities alongside the active compound.

Spectrophotometric assays are based on the principle of light absorption (Beer-Lambert law). The indole moiety in this compound exhibits characteristic UV absorbance. nih.govnih.gov A simple and rapid assay can be developed by dissolving a known amount of the compound in a suitable solvent (e.g., ethanol (B145695) or methanol), measuring its absorbance at the wavelength of maximum absorption (λmax), and calculating the concentration against a standard calibration curve. revistia.com This method is excellent for routine quantification of pure samples but lacks the specificity to distinguish the analyte from UV-absorbing impurities.

Table 4: Hypothetical Data for a UV Spectrophotometric Calibration Curve

| Concentration (µg/mL) | Absorbance at λmax (e.g., 280 nm) |

|---|---|

| 2.0 | 0.152 |

| 4.0 | 0.305 |

| 6.0 | 0.451 |

| 8.0 | 0.603 |

| 10.0 | 0.748 |

| Result: Linear Regression (R²) > 0.999 |

Validation and Quality Assurance of Analytical Methods for this compound

To ensure that an analytical method produces reliable and accurate results, it must be thoroughly validated according to international guidelines (e.g., ICH). solubilityofthings.commdpi.com Validation demonstrates that the method is suitable for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Quality assurance (QA) involves the systematic processes that ensure the quality and integrity of the analytical results. solubilityofthings.com This includes regular instrument calibration, use of certified reference standards, proper training of personnel, and adherence to standard operating procedures (SOPs).

Table 5: Summary of Typical Validation Parameters and Acceptance Criteria for an HPLC Purity Method

| Parameter | Typical Acceptance Criterion |

|---|---|

| Specificity | Peak purity index > 0.99; no interference at analyte retention time |

| Linearity (R²) | ≥ 0.998 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% |

| LOQ Precision (RSD) | ≤ 10.0% |

| Robustness | RSD of results ≤ 2.0% under varied conditions |

Emerging Research Directions and Potential Non Biomedical Applications of 2 1h Indol 4 Yl Oxy Ethanol

2-((1H-Indol-4-yl)oxy)ethanol as a Synthetic Platform for Novel Organic Molecules

The structure of this compound offers multiple sites for chemical modification, making it a valuable scaffold for the synthesis of a diverse array of novel organic molecules. The indole (B1671886) ring itself can undergo various electrophilic substitution reactions, primarily at the C3 position, as well as N-alkylation or N-acylation. wikipedia.org Furthermore, the primary hydroxyl group of the ethanol (B145695) substituent provides a convenient handle for esterification, etherification, and the introduction of other functional groups.

The synthesis of indole ethers, for instance, is a significant area of research due to their presence in many bioactive compounds. rsc.org Methodologies for the direct C-H alkoxylation of indoles have been developed, offering a straightforward route to such derivatives. rsc.org this compound can serve as a precursor to more complex indole ethers through reactions at either the indole nitrogen or the ethanol hydroxyl group.

Recent advancements in indole chemistry have focused on developing new synthetic pathways and functionalization strategies. scispace.combioengineer.org These methods can be applied to this compound to create libraries of novel compounds with tailored properties. For example, the development of hybrid molecules, where the indole moiety is combined with other pharmacologically active fragments like pyrazole, has shown promise in generating compounds with enhanced bioactivity. mdpi.com

Table 1: Potential Synthetic Modifications of this compound

| Reaction Site | Type of Reaction | Potential Reagents | Resulting Functional Group |

| Indole N-H | Alkylation | Alkyl halides, Benzyl halides | N-Alkyl/N-Benzyl Indole |

| Indole N-H | Acylation | Acyl chlorides, Anhydrides | N-Acyl Indole |

| Indole C3 | Electrophilic Substitution | Vilsmeier-Haack, Mannich | C3-Formyl, C3-Aminomethyl |

| Ethanol O-H | Esterification | Carboxylic acids, Acyl chlorides | Ester |

| Ethanol O-H | Etherification | Alkyl halides (Williamson ether synthesis) | Ether |

| Ethanol O-H | Oxidation | PCC, Swern oxidation | Aldehyde, Carboxylic acid |

Exploration of this compound in Materials Science (e.g., optoelectronic, polymeric materials)

The indole nucleus possesses unique photophysical properties, including strong fluorescence, which makes indole-containing compounds attractive for applications in materials science. nih.govresearchgate.net These properties can be tuned by introducing various substituents onto the indole ring. nih.gov The inherent donor-π-acceptor (D-π-A) characteristics of certain indole derivatives can lead to interesting intramolecular charge transfer (ICT) phenomena, which are beneficial for optoelectronic applications. ias.ac.in

Derivatives of this compound could be explored as building blocks for organic light-emitting diodes (OLEDs), organic solar cells, and other optoelectronic devices. ias.ac.inopenmedicinalchemistryjournal.com By strategically modifying the molecule to enhance its charge transport properties and solid-state emission, it may be possible to develop new n-type or p-type organic semiconductor materials. ias.ac.in

In the realm of polymer chemistry, the bifunctional nature of this compound (with reactive sites on both the indole ring and the ethanol chain) allows for its potential use as a monomer in polymerization reactions. This could lead to the synthesis of novel polymers with incorporated indole moieties, potentially exhibiting interesting thermal, optical, and electronic properties. The indole group can impart desirable characteristics such as thermal stability and fluorescence to the polymer backbone.

Supramolecular Chemistry Involving this compound Scaffolds

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-ordered, self-assembled structures. The this compound molecule possesses both a hydrogen bond donor (the indole N-H group) and a hydrogen bond acceptor (the oxygen of the ether linkage and the hydroxyl group), as well as a hydrogen bond donor in the hydroxyl group. These features make it an excellent candidate for participating in hydrogen-bonding networks, which are fundamental to the construction of supramolecular assemblies.

The study of crystal structures of indole derivatives often reveals intricate hydrogen-bonding patterns that dictate the packing of molecules in the solid state. These interactions can lead to the formation of one-, two-, or three-dimensional networks. The specific arrangement of molecules in the crystal lattice can significantly influence the material's bulk properties, such as its solubility, melting point, and even its optical and electronic characteristics.

By understanding and controlling the non-covalent interactions of this compound and its derivatives, it may be possible to design and create novel supramolecular materials with specific functions, such as porous frameworks for gas storage or separation, or self-healing materials.

Development of Chemical Probes and Tools Based on this compound for Fundamental Research

The inherent fluorescence of the indole scaffold has led to its widespread use in the design of fluorescent chemosensors and chemical probes for detecting various analytes. rsc.orgnih.govresearchgate.net These probes are valuable tools in fundamental research, allowing for the visualization and quantification of ions and small molecules in biological and environmental systems. rsc.orgmdpi.com

This compound can serve as a core structure for the development of new fluorescent probes. The ethanol side chain provides a convenient point of attachment for a recognition unit (a receptor) that can selectively bind to a target analyte. Upon binding, a change in the photophysical properties of the indole fluorophore, such as an increase or decrease in fluorescence intensity or a shift in the emission wavelength, can be observed.

Indole-based fluorescent probes have been successfully developed for the detection of various metal ions, anions, and neutral species. rsc.orgacs.org For example, a probe containing an indole-based Bodipy fluorophore has been used for the selective detection of benzenethiols. acs.org Similarly, an indole-based chemosensor has been reported for the detection of Zn2+ in aqueous media and even in living organisms. mdpi.com By judiciously choosing the appropriate recognition moiety to attach to the this compound scaffold, it is conceivable to design probes for a wide range of targets.

Table 2: Potential Chemical Probes Derived from this compound

| Target Analyte | Potential Recognition Moiety | Signaling Mechanism |

| Metal Cations (e.g., Zn2+, Cu2+) | Crown ether, Aza-crown ether | Chelation-enhanced fluorescence (CHEF) |

| Anions (e.g., F-, CN-) | Urea, Thiourea | Hydrogen bonding interactions |

| pH | Ionizable groups (e.g., amine, phenol) | Photoinduced electron transfer (PeT) |

| Reactive Oxygen Species (ROS) | Boronate ester | Oxidation-induced fluorescence change |

Future Perspectives in the Academic Research of this compound Chemistry

The future of academic research into the chemistry of this compound and its derivatives is bright, with numerous avenues for exploration. scispace.comnih.gov A key focus will likely be the development of more efficient and selective synthetic methods to functionalize this scaffold, enabling the creation of a wider range of novel molecules. nih.govbioengineer.org

In materials science, the systematic investigation of the structure-property relationships of polymers and other materials derived from this compound will be crucial. This will involve a combination of experimental characterization and computational modeling to understand how molecular-level features translate into macroscopic properties.

The design of more sophisticated supramolecular systems based on this scaffold is another promising direction. This could involve the creation of multi-component assemblies with complex architectures and functions. Furthermore, the development of "smart" materials that can respond to external stimuli, such as light or pH, is an exciting possibility.

In the area of chemical probes, the focus will likely be on developing sensors with improved sensitivity, selectivity, and response times. There is also a growing interest in creating probes that can be used for in vivo imaging and sensing, which requires careful consideration of factors such as water solubility and biocompatibility. The versatility of the indole scaffold suggests that this compound-based probes could be developed for a broad spectrum of applications in cellular biology and environmental monitoring. rsc.orgmdpi.com

Q & A

Q. Basic

- Safety Protocols :

- GHS Classification : While direct data for this compound is limited, structurally similar indole derivatives (e.g., 2-(5-chloro-1-methyl-1H-indol-3-yl)ethanol) are classified under OSHA HCS as harmful if swallowed (H302) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols or vapors .

- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

- Spill Management : Avoid dust generation; use absorbent materials for cleanup and dispose of waste in designated chemical containers .

How can researchers synthesize this compound, and what are the critical reaction parameters?

Q. Basic

- Synthetic Routes :

- Nucleophilic Substitution : React 4-hydroxyindole with ethylene oxide or a halogenated ethanol derivative (e.g., 2-chloroethanol) under basic conditions (e.g., NaH or KOH) .

- Optimization : Control temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance reaction efficiency. Monitor pH to prevent indole ring decomposition .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .

What analytical techniques are most effective for characterizing the purity and structure of this compound?

Q. Basic

- Structural Confirmation :

- NMR Spectroscopy : H and C NMR to identify indole proton environments and ether/ethanol linkages .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to confirm molecular formula (e.g., observed m/z vs. calculated for ) .

- Purity Assessment :

What strategies can be employed to resolve contradictions in reported biological activities of indole-4-yl ether derivatives?

Q. Advanced

- Comparative Assays :

- Structure-Activity Relationship (SAR) :

- Data Normalization : Account for differences in solvent systems, assay endpoints, and biological models when interpreting discrepancies .

How can computational chemistry aid in predicting the reactivity and interaction mechanisms of this compound with biological targets?

Q. Advanced

- Molecular Docking :

- Density Functional Theory (DFT) :

- Calculate electron density maps to predict nucleophilic/electrophilic sites on the indole ring and ethylene glycol moiety .

- MD Simulations :

What experimental approaches are suitable for investigating the metabolic stability of this compound in pharmacokinetic studies?

Q. Advanced

- In Vitro Models :

- Analytical Workflow :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.